GLPG0187 - 1320346-97-1

GLPG0187

Catalog Number: EVT-287845
CAS Number: 1320346-97-1
Molecular Formula: C29H37N7O5S
Molecular Weight: 595.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GLPG0187 is a small molecule that acts as a potent antagonist of multiple RGD-binding integrin receptors. Specifically, it exhibits nanomolar affinity for αvβ1, αvβ3, αvβ5, αvβ6, and α5β1 integrins. [, ] This compound plays a significant role in scientific research, particularly in investigating the roles of integrins in various cellular processes and disease models.

Cilengitide (EMD-121974)

Compound Description: Cilengitide is a synthetic Arg-Gly-Asp-motif peptide that acts as a pharmacological inhibitor of integrins. [] It competitively binds to αvβ3 and αvβ5 integrins, preventing their interaction with extracellular matrix proteins. This disrupts downstream signaling pathways involved in cell survival, proliferation, and migration, making it a potential anti-cancer agent.

VS-6766

Compound Description: VS-6766 is a selective MEK inhibitor. [, ] MEK (mitogen-activated protein kinase kinase) is a key component of the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer and involved in cell proliferation, survival, and differentiation. VS-6766 inhibits MEK activity, thereby blocking downstream signaling and potentially exerting anti-tumor effects.

Relevance: While VS-6766 doesn't directly target integrins like GLPG0187, it was found to enhance the inhibitory effects of GLPG0187 on SARS-CoV-2 pseudovirus infection. [, ] This suggests a potential synergistic effect between integrin inhibition and MEK inhibition in the context of viral infection, highlighting the interplay between these pathways.

Compound Description: TGF-β1 is a multifunctional cytokine involved in various cellular processes, including cell growth, differentiation, apoptosis, and extracellular matrix production. [] It plays a crucial role in tissue repair and immune regulation but can also contribute to pathological conditions such as fibrosis and cancer progression.

Relevance: GLPG0187, besides inhibiting integrins, also functions as a TGF-β1 inhibitor. [, ] This dual activity is significant because integrins can activate TGF-β signaling, contributing to its diverse biological effects. GLPG0187, by targeting both integrins and TGF-β1, may provide a more comprehensive approach to modulating these interconnected pathways in diseases like cancer and COVID-19.

Overview

GLPG0187 is a broad-spectrum integrin inhibitor developed by Galapagos NV, primarily targeting the αv integrin family. This compound has garnered attention for its potential therapeutic applications in various cancers, including breast cancer, colorectal cancer, and glioma. Integrins are transmembrane receptors that facilitate cell adhesion and play crucial roles in cellular signaling pathways related to survival, proliferation, and migration. By inhibiting these receptors, GLPG0187 aims to disrupt tumor progression and metastasis.

Source and Classification

GLPG0187 is classified as a small molecule integrin antagonist. It contains an RGD (arginine-glycine-aspartic acid) motif, which is essential for binding to integrin receptors such as αvβ1, αvβ3, αvβ5, αvβ6, and α5β1. The compound is synthesized in a laboratory setting and has been evaluated in preclinical and clinical studies for its efficacy in treating various malignancies .

Synthesis Analysis

Methods and Technical Details

The synthesis of GLPG0187 involves several steps that ensure the incorporation of the RGD motif necessary for its activity. While specific synthetic routes are proprietary, the general approach includes:

  1. Formation of the Core Structure: The synthesis begins with the creation of a core structure that will serve as the backbone for the RGD motif.
  2. Attachment of Functional Groups: Various functional groups are introduced to enhance solubility and bioavailability.
  3. Purification: The final product undergoes purification processes such as chromatography to isolate GLPG0187 from by-products.

The compound is typically formulated as a 35 mg/ml injectable solution using hydroxypropyl-beta-cyclodextrin to improve solubility .

Molecular Structure Analysis

Structure and Data

GLPG0187's molecular structure features the RGD motif which is critical for its interaction with integrins. Detailed structural data can be obtained through techniques such as X-ray crystallography or NMR spectroscopy, which elucidate the spatial arrangement of atoms within the molecule. The specific binding affinity of GLPG0187 to various integrin subtypes can be quantitatively assessed through competitive binding assays.

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involving GLPG0187 pertain to its binding interactions with integrin receptors on cancer cells. These interactions can be characterized by:

  1. Competitive Binding: GLPG0187 competes with natural ligands for binding to integrins.
  2. Signal Transduction Modulation: Upon binding, GLPG0187 alters downstream signaling pathways associated with cell adhesion and survival.

In vitro studies have demonstrated that treatment with GLPG0187 leads to significant changes in cellular behavior, including reduced migration and increased apoptosis in cancer cells .

Mechanism of Action

Process and Data

The mechanism of action of GLPG0187 involves several key processes:

  1. Integrin Inhibition: By binding to integrin receptors, GLPG0187 prevents their activation by natural ligands, disrupting normal signaling pathways.
  2. Induction of Anoikis: In cancer cells, this inhibition leads to a process known as anoikis, where detached cells undergo programmed cell death due to lack of attachment .
  3. Modulation of Immune Response: In colorectal cancer models, GLPG0187 has been shown to reduce PD-L1 expression on tumor cells, enhancing their susceptibility to T cell-mediated killing .

These mechanisms collectively contribute to the anti-tumor effects observed in preclinical studies.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

GLPG0187 exhibits several notable physical and chemical properties:

  • Molecular Weight: The molecular weight is critical for determining dosage forms.
  • Solubility: Enhanced solubility due to formulation with hydroxypropyl-beta-cyclodextrin allows for effective intravenous administration.
  • Stability: The compound must be stable under physiological conditions to ensure efficacy during treatment.

These properties are essential for optimizing its formulation and therapeutic application.

Applications

Scientific Uses

GLPG0187 has been investigated for various scientific applications:

  • Cancer Therapy: Its primary application lies in oncology, particularly in treating metastatic breast cancer, glioma, and colorectal cancer.
  • Research Tool: As an integrin inhibitor, it serves as a valuable tool for understanding integrin-mediated signaling pathways in cellular biology.
  • Combination Therapies: Research indicates potential synergistic effects when used in combination with other therapies such as chemotherapeutics or immunotherapies .

Properties

CAS Number

1320346-97-1

Product Name

GLPG0187

IUPAC Name

(2S)-3-[[2,5-dimethyl-6-[4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)piperidin-1-yl]pyrimidin-4-yl]amino]-2-[(4-methoxyphenyl)sulfonylamino]propanoic acid

Molecular Formula

C29H37N7O5S

Molecular Weight

595.7 g/mol

InChI

InChI=1S/C29H37N7O5S/c1-18-26(31-17-25(29(37)38)35-42(39,40)23-9-7-22(41-3)8-10-23)32-19(2)33-28(18)36-15-12-20(13-16-36)24-11-6-21-5-4-14-30-27(21)34-24/h6-11,20,25,35H,4-5,12-17H2,1-3H3,(H,30,34)(H,37,38)(H,31,32,33)/t25-/m0/s1

InChI Key

CXHCNOMGODVIKB-VWLOTQADSA-N

SMILES

CC1=C(N=C(N=C1N2CCC(CC2)C3=NC4=C(CCCN4)C=C3)C)NCC(C(=O)O)NS(=O)(=O)C5=CC=C(C=C5)OC

Solubility

Soluble in DMSO, not in water

Synonyms

GLPG0187; GLPG 0187; GLPG-0187

Canonical SMILES

CC1=C(N=C(N=C1N2CCC(CC2)C3=NC4=C(CCCN4)C=C3)C)NCC(C(=O)O)NS(=O)(=O)C5=CC=C(C=C5)OC

Isomeric SMILES

CC1=C(N=C(N=C1N2CCC(CC2)C3=NC4=C(CCCN4)C=C3)C)NC[C@@H](C(=O)O)NS(=O)(=O)C5=CC=C(C=C5)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.